molecular formula C12H15NO2 B14887891 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid

1-Methyl-5-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B14887891
M. Wt: 205.25 g/mol
InChI Key: HHVLUSIAGCTZMT-UHFFFAOYSA-N
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Description

1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrrolidine derivatives. This process typically includes a series of reactions such as amidation with aliphatic amines .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophilic or electrophilic reagents depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-5-phenylpyrrolidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is not fully understood. research suggests that it may interact with the GABAergic system, which is involved in regulating neuronal excitability. This interaction could explain its potential anticonvulsant and cognitive-enhancing effects.

Comparison with Similar Compounds

  • 1-Methyl-4-phenylpyrrolidine-3-carboxylic acid
  • N-(2-methoxy-1-methylethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Comparison: 1-Methyl-5-phenylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This uniqueness can influence its chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-methyl-5-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-13-8-10(12(14)15)7-11(13)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)

InChI Key

HHVLUSIAGCTZMT-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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